molecular formula C9H13NO3S B8761562 5-(Methanesulfonylmethyl)-2-methoxyaniline

5-(Methanesulfonylmethyl)-2-methoxyaniline

Cat. No.: B8761562
M. Wt: 215.27 g/mol
InChI Key: IRKPJECEZMJZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methanesulfonylmethyl)-2-methoxyaniline is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-methoxy-5-(methylsulfonylmethyl)aniline

InChI

InChI=1S/C9H13NO3S/c1-13-9-4-3-7(5-8(9)10)6-14(2,11)12/h3-5H,6,10H2,1-2H3

InChI Key

IRKPJECEZMJZCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-3-nitrobenzyl chloride (3.09 g, 15.3 mmol) in 75 mL of absolute ethanol was added methanesulphinic acid sodium salt (3.1 g, 30.7 mmol). The reaction was heated to 80° C. for 16 h. The reaction was cooled to room temperature and poured into water and the aqueous layer was extracted with ethyl acetate. Combined organics were dried over anhydrous MgSO4, filtered, concentrated onto silica gel and purified by flash chromatography with ethyl acetate/hexanes as the eluent. The fractions containing the desired product were concentrated to dryness, then redisolved in absolute ethanol and 10% palladium on carbon (500 mg) was added and the reaction was placed on the Fischer-Porter hydrogenation apparatus and treated with 50 psi of H2 gas overnight to give 2-(methyloxy)-5-[(methylsulfonyl)methyl]aniline (1.7 g, 52%). 1H NMR (400 MHz, CDCl3) δ ppm 6.74 (d, J=8.2 Hz, 1H), 6.62 (d, J=2.2 Hz, 1H), 6.52 (d, J=8.2, 2.2, 1H), 4.76 (s, 2H), 4.19 (s, 2H), 3.72 (s, 3H).
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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